Csf1R-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

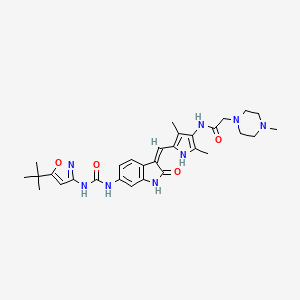

C30H38N8O4 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C30H38N8O4/c1-17-22(31-18(2)27(17)35-26(39)16-38-11-9-37(6)10-12-38)14-21-20-8-7-19(13-23(20)33-28(21)40)32-29(41)34-25-15-24(42-36-25)30(3,4)5/h7-8,13-15,31H,9-12,16H2,1-6H3,(H,33,40)(H,35,39)(H2,32,34,36,41)/b21-14- |

InChI Key |

YLKFFTVAKILRBN-STZFKDTASA-N |

Isomeric SMILES |

CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |

Canonical SMILES |

CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Csf1R-IN-3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and monocytes[1][2]. Its dysregulation is implicated in various pathologies, notably cancer and inflammatory diseases, primarily through its role in modulating tumor-associated macrophages (TAMs) and microglia[3][4]. Csf1R-IN-3 is a potent and orally active small molecule inhibitor specifically designed to target the tyrosine kinase activity of CSF1R. This guide elucidates the detailed mechanism of action of this compound, presenting its impact on cellular signaling, summarizing key quantitative data, and providing representative experimental protocols for its study.

The CSF1R Signaling Pathway

The CSF1R is a receptor tyrosine kinase activated by its two cognate ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34)[4][5]. The binding of either ligand to the extracellular domain of CSF1R induces receptor homodimerization[3][6]. This conformational change triggers the autophosphorylation of several tyrosine residues within the intracellular kinase domain[7].

These newly created phosphotyrosine sites serve as docking platforms for various downstream signaling and adapter proteins, including GRB2, PI3K (p85 subunit), and PLCγ2[1][5]. The recruitment of these effectors initiates a cascade of intracellular signaling pathways, most notably:

-

PI3K/AKT Pathway: Crucial for mediating cell survival and proliferation[8][9].

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in promoting cellular proliferation and differentiation[3][6].

-

JAK/STAT Pathway: Also contributes to cellular proliferation and survival signals[8].

Collectively, the activation of these pathways governs the essential functions of macrophages, including their differentiation from monocytic precursors, survival in tissues, and specific functional polarization[10]. In the tumor microenvironment (TME), persistent CSF1R signaling often leads to the polarization of TAMs towards an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions[3].

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 4. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Csf1R-IN-3: A Novel Inhibitor for Cancer Immunotherapy

A deep dive into the discovery, synthesis, and mechanism of action of a potent and selective CSF1R inhibitor with promising therapeutic potential in colorectal cancer.

Introduction

Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages.[1] In the tumor microenvironment, signaling through CSF1R is crucial for the function of tumor-associated macrophages (TAMs), which are often associated with promoting tumor growth, angiogenesis, and metastasis, while suppressing anti-tumor immunity. Consequently, inhibiting CSF1R has emerged as a promising strategy in cancer therapy, particularly in enhancing the efficacy of immunotherapies. This whitepaper details the discovery, synthesis, and biological evaluation of Csf1R-IN-3, a potent and orally active CSF1R inhibitor.

Discovery and Design

This compound, also identified as compound 21 in its discovery publication, was developed through a focused drug discovery effort aimed at identifying novel, potent, and selective inhibitors of CSF1R for the treatment of colorectal cancer.[2] The discovery process likely involved the screening of a chemical library followed by structure-activity relationship (SAR) studies to optimize the lead compounds for potency, selectivity, and desirable pharmacokinetic properties.

Synthesis of this compound

While the specific, step-by-step synthetic route for this compound is detailed in the primary literature, a general overview of the synthesis of similar small molecule kinase inhibitors involves a multi-step process. Typically, this would begin with commercially available starting materials and proceed through a series of chemical reactions to build the core scaffold of the molecule. Subsequent steps would involve the addition of various functional groups to achieve the final structure of this compound. The purification and characterization of the final compound and its intermediates would be confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against its target kinase. The key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| IC50 (CSF1R) | 2.1 nM | [2] |

The mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domain of the CSF1R protein. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby inhibiting all downstream signaling pathways.[3] This leads to a reduction in the proliferation and survival of TAMs within the tumor microenvironment.[2]

Furthermore, this compound has been shown to reprogram M2-like pro-tumoral macrophages towards an M1-like anti-tumoral phenotype and enhance anti-tumor immunity, contributing to its efficacy in colorectal cancer models.[2]

CSF1R Signaling Pathway

The binding of CSF1R's ligands, CSF-1 and IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt pathway, which is crucial for macrophage survival, proliferation, and differentiation.[6]

Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Kinase Inhibitory Assay

The inhibitory activity of this compound against the CSF1R kinase was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A generalized protocol would involve:

-

Reagents: Recombinant human CSF1R kinase domain, a suitable substrate peptide (e.g., a poly-GT peptide), ATP, and detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

-

Procedure:

-

The CSF1R enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and the detection reagents are added.

-

The plate is read on a suitable plate reader to measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Cellular Proliferation Assay

The anti-proliferative activity of this compound on cancer cells can be assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. A typical workflow is as follows:

-

Cell Culture: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Assay: The viability reagent is added to the wells, and the signal (absorbance or luminescence) is measured according to the manufacturer's protocol.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: General experimental workflows for biochemical and cellular assays.

Conclusion

This compound is a potent and selective inhibitor of CSF1R that has demonstrated significant potential as a therapeutic agent for colorectal cancer. Its mechanism of action, which involves the inhibition of TAMs and the enhancement of anti-tumor immunity, aligns with current strategies in cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Csf1R-IN-3 biological activity and targets

An In-Depth Technical Guide to the Biological Activity and Targets of Csf1R-IN-3

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation, survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their progenitors.[1][2][3] Its activation by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers downstream signaling cascades crucial for innate immunity and tissue homeostasis.[1][2][4] In the context of oncology, the CSF1/CSF1R axis is frequently implicated in tumorigenesis, primarily through its role in promoting the pro-tumoral functions of tumor-associated macrophages (TAMs).[5][6] this compound is a potent and orally active small-molecule inhibitor designed to target this receptor, offering a promising therapeutic strategy for cancer immunotherapy.[7] This guide provides a comprehensive overview of the biological activity, molecular targets, and experimental validation of this compound.

Quantitative Data: Inhibitory Potency

The primary quantitative measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of its target kinase by 50%. This compound has demonstrated high potency against its primary target.

| Compound | Target | IC50 (nM) |

| This compound | Csf1R | 2.1[7] |

Molecular Targets and Mechanism of Action

Primary Target: CSF1R

The principal molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R).[7] By binding to the ATP-binding pocket within the kinase domain of CSF1R, the inhibitor prevents the autophosphorylation of tyrosine residues that is essential for the receptor's activation.[5] This blockade effectively abrogates the downstream signaling cascades that mediate the biological effects of CSF-1 and IL-34.

Mechanism of Action

The therapeutic effect of this compound is primarily achieved through the modulation of the tumor microenvironment (TME). Its mechanism involves:

-

Inhibition of Macrophage Proliferation and Survival: By blocking CSF1R signaling, this compound depletes the population of TAMs, which are often abundant in solid tumors and contribute to an immunosuppressive environment.[5][6]

-

Suppression of Macrophage Migration: The inhibitor impedes the recruitment of monocytes and macrophages to the tumor site.[7]

-

Reprogramming of Macrophage Phenotype: this compound promotes the repolarization of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[7]

-

Enhancement of Anti-Tumor Immunity: By reducing the number of M2 macrophages and promoting an M1 phenotype, the inhibitor helps to alleviate immunosuppression within the TME, thereby enhancing the efficacy of the host's anti-tumor immune response.[7]

Signaling Pathways and Visualizations

Csf1R Signaling Pathway

Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling adaptors and enzymes, leading to the activation of multiple downstream pathways, including the PI3K/AKT, JNK, and ERK1/2 pathways, which collectively regulate cell survival, proliferation, and differentiation.[4][8]

Caption: Csf1R signaling cascade upon ligand binding.

Mechanism in the Tumor Microenvironment

This compound modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs). It blocks the recruitment of monocytes, inhibits the survival of existing TAMs, and repolarizes them from a tumor-promoting M2 phenotype to a tumor-fighting M1 phenotype, thereby enhancing T-cell mediated anti-tumor activity.

Caption: this compound action in the tumor microenvironment.

Experimental Protocols

The characterization of this compound involves a series of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and therapeutic efficacy.

1. Biochemical Kinase Assay (IC50 Determination)

-

Objective: To determine the in vitro potency of this compound against the isolated Csf1R kinase domain.

-

Methodology:

-

Recombinant human Csf1R kinase domain is incubated in a kinase buffer.

-

A synthetic peptide substrate (e.g., poly-Glu-Tyr) and ATP (often radiolabeled [γ-³²P]ATP) are added.

-

The reaction is initiated in the presence of serial dilutions of this compound or a vehicle control (DMSO).

-

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via methods like scintillation counting for radiolabeled ATP or using fluorescence/luminescence-based assays (e.g., ADP-Glo™).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based Csf1R Phosphorylation Assay

-

Objective: To confirm target engagement and inhibitory activity in a cellular context.

-

Methodology:

-

A Csf1R-dependent cell line (e.g., human THP-1 monocytes or mouse M-NFS-60 myeloblastic cells) is serum-starved to reduce basal signaling.[9]

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with a recombinant CSF-1 ligand to induce Csf1R phosphorylation.

-

Cell lysates are prepared, and protein concentrations are normalized.

-

The levels of phosphorylated Csf1R (p-Csf1R) and total Csf1R are measured using Western blot or a sandwich ELISA with specific antibodies.[10]

-

Downstream markers like p-ERK can also be assessed to confirm pathway inhibition.[9]

-

3. Macrophage Polarization Assay

-

Objective: To assess the ability of this compound to reprogram M2 macrophages to an M1 phenotype.

-

Methodology:

-

Human or murine bone marrow-derived macrophages (BMDMs) are generated.

-

Macrophages are polarized towards an M2 phenotype by treatment with IL-4 and IL-13.

-

The M2-polarized macrophages are then treated with this compound for 24-48 hours.

-

The expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, CD206, IL-10) is analyzed via quantitative real-time PCR (qRT-PCR) for mRNA levels or flow cytometry for cell surface markers.

-

Cytokine secretion into the culture medium can be measured by ELISA.

-

4. In Vivo Colorectal Cancer Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are subcutaneously injected with human colorectal cancer cells.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a predetermined dose and schedule.[7]

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis (e.g., immunohistochemistry for macrophage markers like F4/80 or CD163).

-

General Experimental Workflow

The preclinical validation of a targeted inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Standard workflow for Csf1R inhibitor validation.

Conclusion

This compound is a highly potent inhibitor of the CSF1R kinase. Its biological activity is centered on the modulation of macrophages within the tumor microenvironment, leading to reduced immunosuppression and enhanced anti-tumor immunity. Through the inhibition of macrophage migration, depletion of pro-tumoral M2 macrophages, and reprogramming towards an anti-tumoral M1 phenotype, this compound demonstrates significant potential as a therapeutic agent, particularly in the treatment of solid tumors like colorectal cancer.[7] The robust preclinical data, validated through a series of established biochemical and cellular protocols, provides a strong rationale for its further development.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]

- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

in vitro characterization of Csf1R-IN-3

An In-Depth Technical Guide to the In Vitro Characterization of Csf1R-IN-3

This technical guide provides a comprehensive overview of the , a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). The information presented is primarily derived from the study by Lv et al. (2021), which details the discovery and evaluation of this compound, identified therein as compound 21 .[1][2][3]

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of Csf1R inhibitors. It offers a detailed look at the biochemical and cellular assays performed to determine the potency, selectivity, and mechanism of action of this compound.

Data Presentation

The in vitro activity of this compound was evaluated through a series of biochemical and cellular assays. The quantitative data from these studies are summarized below for clear comparison.

Table 1: Biochemical Kinase Inhibitory Activity

| Kinase Target | This compound (Compound 21) IC50 (nM) | Sunitinib IC50 (nM) | PLX3397 IC50 (nM) |

| Csf1R | 2.1 | 28.3 | 15.6 |

| c-Kit | >1000 | 15.6 | 28.3 |

| FLT3 | >1000 | 2.1 | 1.5 |

| KDR (VEGFR2) | 158.6 | 2.1 | 164.2 |

| PDGFRβ | 165.2 | 1.8 | 156.3 |

Data sourced from Lv Q, et al. J Med Chem. 2021.[1][2][3]

Table 2: Cellular Antiproliferative Activity

| Cell Line | This compound (Compound 21) IC50 (µM) | Sunitinib IC50 (µM) | PLX3397 IC50 (µM) |

| HCT116 (Human colorectal carcinoma) | 0.52 | 3.21 | >10 |

| HT29 (Human colorectal adenocarcinoma) | 1.21 | 5.62 | >10 |

| SW620 (Human colorectal adenocarcinoma) | 0.98 | 4.58 | >10 |

Data sourced from Lv Q, et al. J Med Chem. 2021.[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Csf1R Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of Csf1R by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human Csf1R enzyme

-

Poly(E,Y)4:1 substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (this compound, Sunitinib, PLX3397) dissolved in DMSO

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the Csf1R enzyme and the Poly(E,Y) substrate in the kinase buffer.

-

Add serial dilutions of the test compounds to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

HCT116, HT29, and SW620 cell lines

-

Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound, Sunitinib, PLX3397) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well opaque-walled plates

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the Csf1R signaling pathway and the workflows of the key experimental assays.

Caption: Csf1R Signaling Pathway and Inhibition by this compound.

References

- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

The Selectivity Profile of Csf1R-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Csf1R-IN-3, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This document summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and orally active inhibitor of CSF1R with a reported half-maximal inhibitory concentration (IC50) of 2.1 nM. It has demonstrated anti-proliferative activity in colorectal cancer models by suppressing macrophage migration and reprogramming M2-like macrophages to a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity. While specific kinase selectivity panel data for this compound is not extensively available in the public domain, this guide provides context by presenting the selectivity profiles of other well-characterized CSF1R inhibitors.

Quantitative Selectivity Profile

A comprehensive kinase selectivity profile for this compound is not publicly available. To illustrate the concept and importance of a selectivity profile for a CSF1R inhibitor, the following tables summarize the inhibitory activities of other notable CSF1R inhibitors—Pexidartinib, Sotuletinib, and Vimseltinib—against a panel of kinases. This data is crucial for understanding the potential for off-target effects and for guiding further preclinical and clinical development.

Table 1: Selectivity Profile of Pexidartinib

| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |

| CSF1R | 13 | 1 |

| c-KIT | 27 | 2.1 |

| FLT3 | 160 | 12.3 |

Data compiled from publicly available sources.[1]

Table 2: Selectivity Profile of Sotuletinib

| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |

| CSF1R | 1 | 1 |

| Closest RTK homologs | >1000 | >1000 |

Sotuletinib demonstrates high selectivity for CSF1R over its closest receptor tyrosine kinase homologs.[2][3]

Table 3: Selectivity Profile of Vimseltinib

| Kinase | Fold Selectivity vs. CSF1R |

| CSF1R | 1 |

| FLT3 | >500 |

| KIT | >500 |

| PDGFRA | >500 |

| PDGFRB | >500 |

| Other (294 kinases) | >1000 |

Vimseltinib was profiled against approximately 300 human kinases and demonstrated high selectivity for CSF1R.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CSF1R inhibitors.

Biochemical Kinase Inhibition Assays

3.1.1. LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of CSF1R kinase activity.

-

Materials:

-

Recombinant human CSF1R kinase

-

Fluorescein-labeled poly-GT substrate

-

ATP

-

LanthaScreen™ Tb-pY20 antibody

-

TR-FRET dilution buffer

-

Test compound (e.g., this compound)

-

-

Procedure:

-

Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mixture in 1X kinase buffer.

-

In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

-

Add 5 µL of the 2X substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate for 1 hour at room temperature.

-

Prepare a 2X EDTA/antibody mixture in TR-FRET dilution buffer.

-

Add 10 µL of the 2X EDTA/antibody mixture to each well to stop the reaction and allow for detection.

-

Incubate for at least 30 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

The ratio of the emissions is used to calculate the percent inhibition.

-

3.1.2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human CSF1R kinase

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (e.g., this compound)

-

-

Procedure:

-

Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound in kinase assay buffer.

-

Incubate at 30°C for 45 minutes.

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Cellular Assays

3.2.1. M-NFS-60 Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit CSF1-dependent proliferation of the murine myeloblastic M-NFS-60 cell line.

-

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant murine M-CSF

-

MTT reagent

-

Test compound (e.g., this compound)

-

-

Procedure:

-

Seed M-NFS-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in culture medium containing M-CSF.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add MTT reagent to each well and incubate for another 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.2.2. THP-1 Phospho-ERK Cellular Assay

This assay measures the inhibition of CSF1-induced phosphorylation of ERK, a downstream effector of CSF1R signaling, in the human monocytic THP-1 cell line.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant human M-CSF

-

Lysis buffer

-

Antibodies against phospho-ERK and total ERK

-

Detection reagents (e.g., for Western blot or ELISA)

-

Test compound (e.g., this compound)

-

-

Procedure:

-

Starve THP-1 cells in serum-free medium overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with M-CSF for 5-10 minutes.

-

Lyse the cells and collect the protein lysates.

-

Analyze the levels of phospho-ERK and total ERK by Western blot or a specific ELISA kit.

-

Visualizations

CSF1R Signaling Pathway

Caption: The CSF1R signaling cascade.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for inhibitor selectivity profiling.

References

Methodological & Application

Csf1R-IN-3: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Csf1R-IN-3, a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound has demonstrated significant potential in cancer immunotherapy research, particularly in the context of colorectal cancer, by modulating the tumor microenvironment.

Introduction

This compound is a small molecule inhibitor with high affinity for CSF1R, exhibiting a half-maximal inhibitory concentration (IC50) of 2.1 nM.[1][2] Its mechanism of action involves the suppression of macrophage migration and the reprogramming of M2-like tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[1][2] These characteristics make this compound a valuable tool for studying the role of CSF1R signaling in cancer biology and for the preclinical evaluation of novel immunotherapeutic strategies.

CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages.[3][4][5] Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), CSF1R dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation. In the context of cancer, the CSF1/CSF1R axis is often exploited by tumors to recruit and polarize macrophages towards an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis. This compound acts by blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its activation and downstream signaling.

Figure 1: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro activities of this compound.

| Parameter | Cell Line / Condition | Value (IC50) | Reference |

| CSF1R Kinase Inhibition | Biochemical Assay | 2.1 nM | [1][2] |

| Anti-proliferative Activity | Colorectal Cancer Cells | Potent | [1][2] |

Experimental Protocols

General Cell Culture and Reagent Preparation

-

Cell Lines:

-

Murine colorectal cancer cell line: MC-38

-

Human colorectal cancer cell line: HCT116

-

Murine macrophage cell line: RAW264.7

-

-

Culture Medium:

-

For MC-38 and HCT116 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For RAW264.7 cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is designed to assess the anti-proliferative effect of this compound on colorectal cancer cells.

Materials:

-

MC-38 or HCT116 cells

-

96-well plates

-

DMEM with 10% FBS

-

This compound

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Seed MC-38 or HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plates for 24 to 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Macrophage Migration Assay (Transwell Assay)

This protocol evaluates the inhibitory effect of this compound on macrophage migration.[6]

Materials:

-

RAW264.7 macrophages

-

MC-38 or HCT116 cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free RPMI-1640 medium

-

RPMI-1640 with 10% FBS

-

This compound

-

Crystal violet staining solution

Procedure:

-

Preparation of Conditioned Medium (CM): Culture MC-38 or HCT116 cells to 70-80% confluency. Replace the medium with serum-free DMEM and incubate for 24 hours. Collect the supernatant, centrifuge to remove cell debris, and store as CM.

-

Seed 600 µL of CM in the lower chamber of the 24-well plate.

-

Resuspend RAW264.7 macrophages in serum-free RPMI-1640 at a density of 1 x 10⁵ cells/mL.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Add 100 µL of the pre-treated macrophage suspension to the upper chamber of the Transwell inserts.

-

Incubate for 24 hours at 37°C.

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with PBS.

-

Count the migrated cells in several random fields under a microscope.

Protocol 3: Macrophage Polarization Assay (Flow Cytometry)

This protocol is used to determine the effect of this compound on reprogramming M2-polarized macrophages to an M1 phenotype.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or RAW264.7 cells

-

Recombinant mouse IL-4 and IL-13 (for M2 polarization)

-

Recombinant mouse IFN-γ and LPS (for M1 polarization)

-

This compound

-

Fluorescently conjugated antibodies against M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers.

-

Flow cytometer

Procedure:

-

M2 Polarization: Culture BMDMs or RAW264.7 cells in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours to induce M2 polarization.

-

Treat the M2-polarized macrophages with various concentrations of this compound or vehicle (DMSO) for an additional 24 hours.

-

Harvest the cells and wash with PBS.

-

Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers according to the manufacturer's protocols.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing M1 and M2 markers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.

Figure 2: General experimental workflow for in vitro characterization of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for more detailed information.[1][6]

References

- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Csf1R-IN-3 in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colony-stimulating factor 1 receptor (Csf1R) is a critical regulator of macrophage survival, proliferation, and differentiation. In the tumor microenvironment (TME), Csf1R signaling is instrumental in maintaining a population of tumor-associated macrophages (TAMs) that are predominantly immunosuppressive (M2-like phenotype), contributing to tumor growth, angiogenesis, and metastasis. Csf1R-IN-3 is a potent and orally active small molecule inhibitor of Csf1R, with a reported IC50 of 2.1 nM.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor progression in mouse models of colorectal cancer by modulating the TME.[3][4] Specifically, this compound has been shown to suppress the migration of macrophages, reprogram M2-like macrophages to a pro-inflammatory M1 phenotype, and enhance anti-tumor immunity.[1][2]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of cancer, including detailed protocols for its preparation and administration, as well as methods for evaluating its therapeutic efficacy and impact on the tumor microenvironment.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor, specifically targeting the Csf1R. The binding of ligands, such as CSF-1 and IL-34, to Csf1R triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[5][6] By inhibiting the kinase activity of Csf1R, this compound effectively blocks these downstream signals, leading to the depletion of TAMs and a shift in their polarization from an M2 to an M1 phenotype. This remodeling of the TME alleviates immunosuppression and promotes an anti-tumor immune response.

Caption: this compound inhibits the Csf1R signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Colorectal Cancer (MC38)

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Vehicle (0.5% CMC-Na) | - | Oral Gavage | Daily | 0 | [3] |

| This compound | 50 mg/kg | Oral Gavage | Daily | 68.4 | [3] |

| This compound | 100 mg/kg | Oral Gavage | Daily | 85.2 | [3] |

Effects of this compound on the Tumor Microenvironment in the MC38 Mouse Model

| Treatment Group (100 mg/kg) | Change in M1 Macrophages (CD86+) | Change in M2 Macrophages (CD206+) | Change in CD8+ T cells | Reference |

| This compound | Increased | Decreased | Increased | [3] |

Experimental Protocols

Preparation and Administration of this compound for In Vivo Studies

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in sterile water

-

Sterile water for injection

-

Homogenizer or sonicator

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Protocol:

-

Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a homogenous suspension is formed.

-

Formulation of this compound:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be treated. A typical dosing volume for oral gavage in mice is 100 µL per 10 g of body weight.

-

Weigh the this compound powder accurately.

-

Gradually add the 0.5% CMC-Na vehicle to the powder while triturating or vortexing to create a uniform suspension.

-

Use a homogenizer or sonicator to ensure a fine, homogenous suspension, which is critical for accurate dosing.

-

-

Administration:

-

Administer the this compound suspension to mice via oral gavage using an appropriately sized gavage needle.

-

Ensure the ball tip of the needle passes gently into the esophagus and not the trachea.

-

Administer the calculated volume slowly to prevent regurgitation.

-

The recommended dosing schedule from preclinical studies is once daily.[3]

-

Syngeneic Colorectal Cancer Mouse Model (MC38)

Materials:

-

MC38 murine colorectal cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6- to 8-week-old C57BL/6 mice

-

Syringes (1 mL) and needles (26-27 gauge)

-

Calipers

Protocol:

-

Cell Culture: Culture MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Cell Implantation:

-

When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

-

Initiation of Treatment:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Begin administration of this compound or vehicle as described in the protocol above.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Analysis of the Tumor Microenvironment

Materials:

-

Tumor tissues from treated and control mice

-

Collagenase D, DNase I

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD8)

-

Flow cytometer

Protocol:

-

Tumor Digestion:

-

Mince the excised tumors into small pieces and place them in a digestion buffer containing collagenase D and DNase I in RPMI-1640 medium.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

-

Single-Cell Suspension Preparation:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with RPMI-1640 containing 10% FBS.

-

Lyse red blood cells using a lysis buffer, if necessary.

-

-

Flow Cytometry Staining:

-

Count the viable cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for immune cell populations of interest.

-

After incubation, wash the cells and resuspend them in FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., M1 macrophages, M2 macrophages, CD8+ T cells) within the tumor.

-

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colony stimulating factor-1 receptor signaling networks inhibit mouse macrophage inflammatory responses by induction of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

Csf1R-IN-3 for In Vivo Research: A Detailed Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction: Csf1R-IN-3 is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages. With a half-maximal inhibitory concentration (IC50) of 2.1 nM, this compound has demonstrated significant anti-proliferative effects in preclinical studies, particularly in the context of colorectal cancer. Its mechanism of action involves the suppression of macrophage migration, the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype, and the overall enhancement of the anti-tumor immune response. This document provides detailed protocols for the in vivo administration of this compound based on published research, intended to guide researchers in their study design.

CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34) are the primary ligands for the CSF1R, a receptor tyrosine kinase. Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages. In the tumor microenvironment, activation of the CSF1R signaling pathway on TAMs often promotes an immunosuppressive M2 phenotype, which supports tumor growth and metastasis. This compound acts as an inhibitor at the receptor level, blocking these downstream signaling events.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vivo dosage, administration, and pharmacokinetic parameters of this compound as reported in the primary literature.[1]

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Details |

| Animal Model | BALB/c nude mice bearing HCT116 colorectal cancer cell xenografts; C57BL/6 mice bearing MC38 colorectal cancer cell syngeneic tumors |

| Dosage | 25 mg/kg and 50 mg/kg |

| Administration Route | Oral gavage |

| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |

| Dosing Frequency | Once daily |

| Treatment Duration | 21 days |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (at 10 mg/kg oral dose) |

| Tmax (h) | 4.00 ± 2.83 |

| Cmax (ng/mL) | 1025.67 ± 220.52 |

| AUC (0-t) (ng/mLh) | 11433.33 ± 1877.02 |

| AUC (0-∞) (ng/mLh) | 12056.67 ± 1990.03 |

| t1/2 (h) | 6.54 ± 2.01 |

| Oral Bioavailability (F%) | 45.3% |

Experimental Protocols

1. In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol details the methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model of human colorectal cancer.[1]

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Animal Model: Female BALB/c nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of PBS into the right flank of each mouse.

-

Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation: Prepare this compound in a vehicle of 0.5% CMC-Na.

-

Dosing Regimen:

-

Vehicle control group: Administer 0.5% CMC-Na orally once daily.

-

This compound low dose group: Administer 25 mg/kg this compound orally once daily.

-

This compound high dose group: Administer 50 mg/kg this compound orally once daily.

-

-

Monitoring:

-

Measure tumor volume every three days using a caliper (Volume = 0.5 × length × width²).

-

Monitor the body weight of the mice every three days as an indicator of toxicity.

-

-

Endpoint: Euthanize the mice after 21 days of treatment. Excise, weigh, and photograph the tumors for final analysis.

2. In Vivo Efficacy Study in a Syngeneic Colorectal Cancer Model

This protocol outlines the procedure for evaluating the immunomodulatory effects of this compound in a syngeneic mouse model of colorectal cancer.[1]

-

Cell Line: MC38 murine colorectal adenocarcinoma cells.

-

Animal Model: Female C57BL/6 mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.

-

Treatment Initiation: Once tumors are palpable (around day 7-10 post-implantation), randomize the mice into treatment and control groups.

-

Drug Preparation and Dosing: Follow the same preparation and dosing regimen as described in Protocol 1.

-

Monitoring: Monitor tumor growth and body weight as described in Protocol 1.

-

Endpoint and Analysis: At the end of the study, in addition to tumor measurements, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to characterize immune cell populations (e.g., M1/M2 macrophage ratios, T cell infiltration).

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Caption: General workflow for in vivo efficacy studies of this compound.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures.

References

Preparing Csf1R-IN-3 Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of Csf1R-IN-3, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 2.1 nM.[1] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. These guidelines cover the chemical properties, solubility, and safe handling of this compound, as well as step-by-step instructions for creating and storing stock solutions and preparing working dilutions for cell-based assays.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound has been identified as a potent inhibitor of CSF1R, demonstrating antiproliferative activity against colorectal cancer cells and the ability to reprogram M2-like macrophages to a pro-inflammatory M1 phenotype.[1] These characteristics make this compound a valuable tool for preclinical research in oncology and immunology. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable experimental results.

This compound Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 574.67 g/mol | [3] |

| IC50 (CSF1R) | 2.1 nM | [1] |

| Solubility in DMSO | 25 mg/mL (43.50 mM) with ultrasonic and warming to 80°C | [3] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | [3] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Material Safety Data Sheet (MSDS). This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. The following safety precautions should be strictly followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke when handling the compound.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5747 mg of this compound (Molecular Weight = 574.67 g/mol ).

-

Dissolution:

-

Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.5747 mg of powder.

-

Vortex the solution thoroughly for several minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

-

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working dilutions of this compound from the 10 mM DMSO stock solution for use in cell culture experiments.

Important Considerations:

-

DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.

-

Aqueous Stability: The stability of this compound in aqueous solutions has not been extensively characterized. It is highly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.

-

Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous media. To minimize this, perform serial dilutions and add the final dilution to the cell culture medium dropwise while gently mixing.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to achieve a final concentration of 100 nM in 10 mL of media:

-

Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution.

-

Add 10 µL of the 100 µM intermediate solution to 10 mL of cell culture medium. This yields a final concentration of 100 nM with a final DMSO concentration of 0.001%.

-

-

Final Preparation: Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause foaming of the medium.

-

Application: Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Simplified CSF1R signaling pathway and the action of this compound.

References

Techniques for Measuring Csf1R-IN-3 Target Engagement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to measure the target engagement of Csf1R-IN-3, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Understanding and quantifying the interaction of this compound with its target in both biochemical and cellular contexts is crucial for its development as a therapeutic agent.

Introduction to this compound and Target Engagement

This compound is an orally active and potent inhibitor of CSF1R with a reported IC50 of 2.1 nM.[1][2] CSF1R, a receptor tyrosine kinase, plays a critical role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This compound exhibits its anti-tumor effects by inhibiting the migration of macrophages and inducing the reprogramming of M2-type macrophages to the M1 phenotype.[1]

Target engagement assays are essential to confirm that a drug candidate interacts with its intended target in a relevant biological system. These assays provide critical information on potency, selectivity, and mechanism of action, which are vital for lead optimization and clinical development. This guide details several robust methods to assess the target engagement of this compound.

Data Presentation: this compound Potency

The following table summarizes the reported in vitro potency of this compound.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical Kinase Assay | CSF1R | 2.1 | [1][2] |

CSF1R Signaling Pathway

The binding of CSF1R ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.

Caption: CSF1R Signaling Pathway and Point of Inhibition by this compound.

Application Notes and Protocols

Here we provide detailed protocols for three widely used target engagement assays: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and a Biochemical Kinase Assay.

NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay

Application Note: The NanoBRET™ TE assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CSF1R and a fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the CSF1R-NanoLuc® Fusion Vector and a transfection carrier DNA (e.g., at a 1:9 ratio) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 18-24 hours to allow for protein expression.

-

-

Cell Seeding:

-

Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

-

Seed the cells into a white, 96-well assay plate at a density of 2 x 10^5 cells/mL.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Opti-MEM™.

-

Add the diluted this compound to the wells.

-

Add the NanoBRET™ Tracer K-4 to all wells at the recommended concentration.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.

-

Add the detection reagent to each well.

-

Read the plate within 20 minutes on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal (610 nm) by the donor emission signal (450 nm).

-

Plot the NanoBRET™ ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble. The amount of soluble CSF1R at different temperatures, in the presence and absence of this compound, can be quantified by western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

-

Cell Treatment:

-

Culture cells expressing endogenous or overexpressed CSF1R to a suitable confluency.

-

Treat the cells with this compound at the desired concentration or with vehicle (e.g., DMSO) for 1-2 hours at 37°C.

-

-

Heating and Lysis:

-

Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.

-

-

Separation of Soluble Fraction:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Detection by Western Blot:

-

Determine the protein concentration of the soluble fractions.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for CSF1R.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for CSF1R at each temperature for both vehicle- and this compound-treated samples.

-

Normalize the band intensities to the intensity at the lowest temperature (or an unheated control).

-

Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

-

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Application Note: This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CSF1R kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is terminated, and the remaining ATP is depleted. Then, ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. A decrease in luminescence is proportional to the inhibition of CSF1R activity.

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Experimental Protocol:

-

Prepare Reagents:

-

Thaw the 5x Kinase Assay Buffer, ATP, and substrate (e.g., Poly-(Glu,Tyr) 4:1).

-

Prepare 1x Kinase Assay Buffer.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer (with a constant percentage of DMSO).

-

-

Set up Kinase Reaction:

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate. Add this to each well.

-

Initiate the reaction by adding diluted, purified recombinant CSF1R kinase to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition of CSF1R activity for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Additional Techniques

Western Blotting for Phospho-CSF1R

Application Note: This method directly assesses the inhibitory effect of this compound on the autophosphorylation of CSF1R in cells. Cells are stimulated with a CSF1R ligand (CSF-1 or IL-34) in the presence or absence of the inhibitor. The level of phosphorylated CSF1R is then detected by western blotting using a phospho-specific antibody. A reduction in the phospho-CSF1R signal indicates target engagement and inhibition of kinase activity.

Brief Protocol:

-

Cell Treatment: Starve serum-deprived cells and pre-treat with this compound or vehicle.

-

Stimulation: Stimulate the cells with recombinant human CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Western Blot: Perform western blotting as described in the CETSA protocol, using a primary antibody specific for phosphorylated CSF1R (e.g., phospho-Tyr723). A total CSF1R antibody should be used as a loading control.

-

Analysis: Quantify the ratio of phospho-CSF1R to total CSF1R to determine the extent of inhibition.

By employing these diverse techniques, researchers can build a comprehensive understanding of the target engagement profile of this compound, providing a solid foundation for its further preclinical and clinical development.

References

Troubleshooting & Optimization

Csf1R-IN-3 solubility issues and solutions

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Csf1R-IN-3, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For optimal results, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.

Q2: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?

A2: this compound has very low solubility in aqueous solutions. To prepare a working solution for cell-based assays, it is essential to first dissolve the compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in your experiment is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Vigorous mixing during the dilution step is also recommended to prevent precipitation.

Q3: Can I dissolve this compound directly in ethanol or PBS?

A3: Based on data from structurally similar compounds, this compound is expected to have very low to no solubility in ethanol or phosphate-buffered saline (PBS). Direct dissolution in these solvents is not recommended.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1][2]

Q5: I am seeing variability in my experimental results. Could this be related to the this compound solution?

A5: Yes, variability can arise from issues with the compound's solubility and stability. Ensure you are following the recommended dissolution and storage protocols. Using fresh, high-quality DMSO is critical. If you observe any precipitate in your stock solution, it should be warmed and sonicated again before use to ensure it is fully dissolved.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder is not dissolving in DMSO.

| Potential Cause | Solution |

| Insufficient solvent volume | Ensure you are using the correct volume of DMSO to achieve a concentration at or below the recommended maximum. |

| Low-quality or hydrated DMSO | Use fresh, anhydrous, research-grade DMSO. Hygroscopic DMSO can significantly reduce solubility.[1] |

| Insufficient mixing/energy | Vigorously vortex the solution. If the compound still does not dissolve, proceed to the next step. |

| Compound requires heat and sonication | As per the recommended protocol, warm the solution to 80°C and use an ultrasonic bath to aid dissolution.[1][2] |

Problem: Precipitate forms when diluting DMSO stock into aqueous media.

| Potential Cause | Solution |

| Final concentration is too high for the aqueous solution | The aqueous solubility of this compound is very low. Ensure your final concentration is within the soluble range for your specific medium. |

| Inadequate mixing during dilution | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion. |